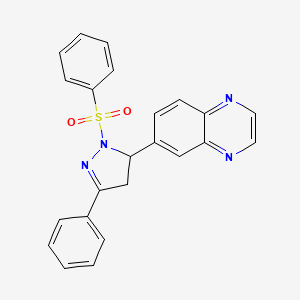
6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure, featuring a quinoxaline core fused with a pyrazole ring, and bearing sulfonyl and phenyl substituents, lends it distinct properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available quinoxaline and pyrazole derivatives.
Reaction Steps: The synthesis involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and subsequent coupling with the quinoxaline core.
Step 1: Formation of 3-phenyl-4,5-dihydro-1H-pyrazole via a condensation reaction of phenylhydrazine with an appropriate diketone.
Step 2: Sulfonylation of the pyrazole ring using phenylsulfonyl chloride under basic conditions.
Step 3: Coupling of the sulfonylated pyrazole intermediate with quinoxaline using a palladium-catalyzed cross-coupling reaction.
Reaction Conditions: Typical conditions involve the use of solvents such as dichloromethane or toluene, and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial-scale production of this compound may involve optimized reaction conditions, automation, and continuous flow techniques to enhance yield and efficiency.
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions at the pyrazole ring or the quinoxaline core.
Reduction: Reduction of the compound may target the quinoxaline ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the quinoxaline moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in suitable solvents.
Substitution: Various halogenating agents or nucleophiles under controlled temperatures and solvents.
Major Products Formed:
Oxidation Products: Quinoxaline N-oxide or oxidized pyrazole derivatives.
Reduction Products: Reduced quinoxaline or desulfonylated products.
Substitution Products: Substituted quinoxaline derivatives depending on the specific reagents used.
Chemistry:
Catalysis: Used as a ligand or intermediate in the synthesis of complex catalysts.
Material Science: Incorporated into organic materials for electronic applications.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes or proteins.
Medicine:
Drug Development: Explored as a lead compound for developing therapeutics targeting various diseases.
Industry:
Chemical Manufacturing: Employed in the synthesis of fine chemicals and specialty polymers.
Mechanism of Action
Mechanism: The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Molecular Targets and Pathways:
Enzyme Inhibition: Interacts with active sites of enzymes, altering their activity.
Receptor Binding: Binds to specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
5-phenyl-3-(phenylsulfonyl)-1H-pyrazole-4-carboxamide
2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)benzimidazole
This compound holds promise for a variety of applications, and ongoing research continues to uncover its potential in multiple scientific domains.
Properties
IUPAC Name |
6-[2-(benzenesulfonyl)-5-phenyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c28-30(29,19-9-5-2-6-10-19)27-23(16-21(26-27)17-7-3-1-4-8-17)18-11-12-20-22(15-18)25-14-13-24-20/h1-15,23H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJJWYBHIUZUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2746837.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2746840.png)

![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2746842.png)
![2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2746843.png)

![4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2746848.png)


![3-(4-ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2746853.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2746855.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2746856.png)

